molecular formula C29H30N2O5 B13374017 5-(2-ethoxyphenyl)-3-hydroxy-4-(4-isobutoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

5-(2-ethoxyphenyl)-3-hydroxy-4-(4-isobutoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B13374017
M. Wt: 486.6 g/mol
InChI Key: QLSPOTIPGMHNNZ-IMVLJIQESA-N
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Description

The compound “5-(2-ethoxyphenyl)-3-hydroxy-4-(4-isobutoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one” is a complex organic molecule that features a pyrrol-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(2-ethoxyphenyl)-3-hydroxy-4-(4-isobutoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one” typically involves multi-step organic reactions. The starting materials might include 2-ethoxybenzaldehyde, 4-isobutoxybenzoyl chloride, and 3-pyridinemethanol. The synthesis could involve:

    Aldol Condensation: Combining 2-ethoxybenzaldehyde with a suitable ketone to form an intermediate.

    Acylation: Reacting the intermediate with 4-isobutoxybenzoyl chloride under Friedel-Crafts acylation conditions.

    Cyclization: Forming the pyrrol-2-one ring through cyclization reactions involving the intermediate and 3-pyridinemethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound “5-(2-ethoxyphenyl)-3-hydroxy-4-(4-isobutoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound might be studied for its potential biological activities, such as anti-inflammatory or anticancer properties. Its interactions with biological macromolecules could be of interest.

Medicine

In medicinal chemistry, this compound could be explored for drug development. Its structural features might allow it to interact with specific biological targets, making it a candidate for therapeutic agents.

Industry

In the industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “5-(2-ethoxyphenyl)-3-hydroxy-4-(4-isobutoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one” would depend on its specific application. For instance, if it is used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-methoxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
  • 5-(2-ethoxyphenyl)-3-hydroxy-4-(4-tert-butoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of “5-(2-ethoxyphenyl)-3-hydroxy-4-(4-isobutoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one” lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the ethoxy and isobutoxy groups, along with the pyridinylmethyl moiety, can confer unique properties compared to similar compounds.

Properties

Molecular Formula

C29H30N2O5

Molecular Weight

486.6 g/mol

IUPAC Name

(4E)-5-(2-ethoxyphenyl)-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H30N2O5/c1-4-35-24-10-6-5-9-23(24)26-25(27(32)21-11-13-22(14-12-21)36-18-19(2)3)28(33)29(34)31(26)17-20-8-7-15-30-16-20/h5-16,19,26,32H,4,17-18H2,1-3H3/b27-25+

InChI Key

QLSPOTIPGMHNNZ-IMVLJIQESA-N

Isomeric SMILES

CCOC1=CC=CC=C1C2/C(=C(/C3=CC=C(C=C3)OCC(C)C)\O)/C(=O)C(=O)N2CC4=CN=CC=C4

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(C3=CC=C(C=C3)OCC(C)C)O)C(=O)C(=O)N2CC4=CN=CC=C4

Origin of Product

United States

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